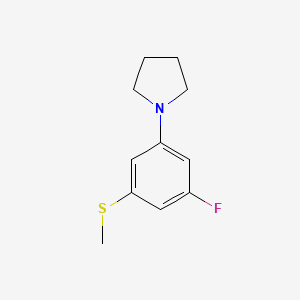

2,5-Difluoro-4-isopropoxyphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

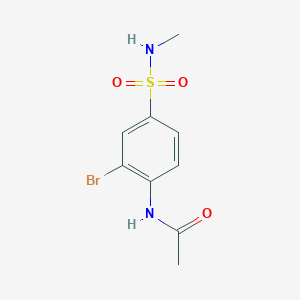

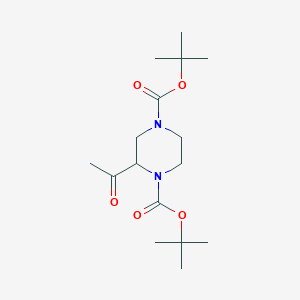

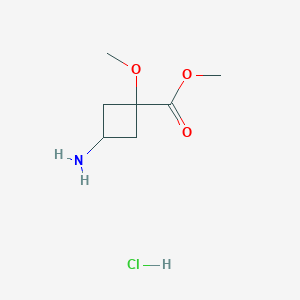

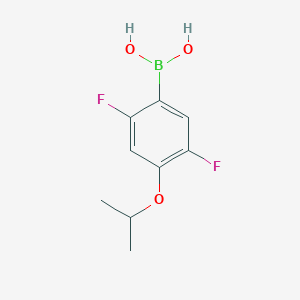

2,5-Difluoro-4-isopropoxyphenylboronic acid is a chemical compound with the molecular formula C9H11BF2O3 . It has a molecular weight of 215.99 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11BF2O3/c1-5(2)15-9-4-7(11)6(10(13)14)3-8(9)12/h3-5,13-14H,1-2H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is solid in physical form . It is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Environmental Biodegradability and Microbial Degradation Polyfluoroalkyl chemicals, which include a wide range of compounds with fluorinated moieties, have been extensively used in industrial and consumer applications. Their environmental fate, biodegradability, and potential degradation into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) have been a subject of study. Research into microbial degradation pathways and the biodegradability of these compounds in environmental samples provides a framework for understanding how similar fluorinated compounds might behave in nature and the potential for microbial intervention in mitigating environmental impacts (Liu & Avendaño, 2013).

Synthesis and Chemical Analysis The synthesis and functionalization of phosphonic acids illustrate the versatility and wide application potential of compounds with specific functional groups, offering insights into methodologies that could be applied to synthesize and study compounds such as 2,5-Difluoro-4-isopropoxyphenylboronic acid. These methods encompass a variety of strategies for attaching phosphonic acids to other molecules, which is relevant for understanding how similar methods could be applied for the synthesis and functionalization of boronic acids and their derivatives (Sevrain et al., 2017).

Application in Chemosensors Fluorophoric platforms, including those based on diformylphenol, have been developed for the detection of metal ions, anions, and neutral molecules. This research avenue demonstrates the potential for fluorinated compounds, including those with specific substituents like isopropoxy groups, to be used in the development of sensitive and selective chemosensors for a broad range of analytes (Roy, 2021).

Environmental and Health Concerns The transition from long-chain PFCAs and PFSAs to alternative fluorinated substances, including the investigation of their environmental releases, persistence, and human exposure, underscores the importance of understanding the health and environmental impact of fluorinated compounds. Research into alternatives and their assessment helps guide the development and use of safer chemicals (Wang et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

Direcciones Futuras

Boronic acids and their derivatives have been gaining interest in medicinal chemistry. The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that further studies with boronic acids, including 2,5-Difluoro-4-isopropoxyphenylboronic acid, could lead to the development of new promising drugs in the future .

Mecanismo De Acción

Mode of Action

The mode of action of 2,5-Difluoro-4-isopropoxyphenylboronic acid is likely related to its boronic acid moiety. Boronic acids are known to form reversible covalent bonds with hydroxyl groups in biological targets, which can lead to changes in the function of these targets . The exact nature of these changes would depend on the specific target and the context in which the interaction occurs.

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond forming reaction . This suggests that this compound could potentially be involved in similar biochemical reactions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids, as they tend to form boronate esters under alkaline conditions . Additionally, the presence of diols (compounds containing two hydroxyl groups) can lead to the formation of cyclic boronate esters, which could potentially affect the compound’s reactivity and stability .

Propiedades

IUPAC Name |

(2,5-difluoro-4-propan-2-yloxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BF2O3/c1-5(2)15-9-4-7(11)6(10(13)14)3-8(9)12/h3-5,13-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHPCUDGIPWCFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)OC(C)C)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.